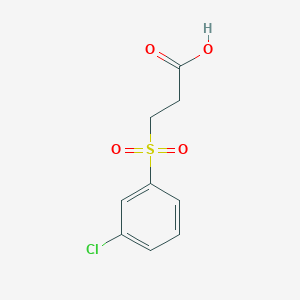

3-(3-Chlorobenzenesulfonyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)sulfonylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c10-7-2-1-3-8(6-7)15(13,14)5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSDSIVGOIKVAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Architecting Small Molecules: A Technical Guide to the 3-(3-Chlorophenylsulfonyl)propanoic Acid Scaffold

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for constructing robust, target-specific therapeutics. 3-(3-chlorophenylsulfonyl)propanoic acid represents a highly privileged scaffold. By integrating a lipophilic meta-chlorophenyl ring, a rigid hydrogen-bond accepting sulfonyl group, and a terminal carboxylic acid, this molecule serves as a versatile anchor in drug design. It is frequently utilized in the synthesis of complex enzyme inhibitors, most notably in the development of

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, providing a deep dive into the physicochemical causality, self-validating synthetic workflows, and the mechanistic rationale behind utilizing this specific compound in drug discovery.

Structural and Physicochemical Profiling

The utility of 3-(3-chlorophenylsulfonyl)propanoic acid stems from its tri-part pharmacophore. The physicochemical profile of this compound, and its structurally related analogs like 3-(phenylsulfonyl)propanoic acid[3], demonstrates the baseline stability, solubility, and reactivity parameters expected of this chemical class[4].

Table 1: Physicochemical Profile & Mechanistic Significance

| Property | Value | Mechanistic Significance in Drug Design |

| Molecular Formula | C9H9ClO4S | Defines the exact atomic composition and mass boundaries. |

| Molecular Weight | 248.68 g/mol | Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5. |

| LogP (Predicted) | 1.8 - 2.2 | Optimal lipophilicity for membrane permeability and partitioning into hydrophobic enzyme clefts. |

| H-Bond Donors | 1 | The terminal carboxylic acid facilitates salt bridge formation with basic amino acid residues. |

| H-Bond Acceptors | 4 | Sulfonyl and carboxyl oxygens enable extensive, rigid interaction networks with protein backbones. |

| Rotatable Bonds | 4 | Provides sufficient flexibility for the molecule to adapt to dynamic receptor conformations. |

Mechanistic Role in Drug Design

The structural components of 3-(3-chlorophenylsulfonyl)propanoic acid are not merely passive connectors; they actively dictate the molecule's behavior within a biological system. The 3-chlorophenylsulfonyl motif is frequently utilized in amino acid derivatives (such as phenylalanine analogs) to improve metabolic stability and target specificity[5].

-

The Sulfonyl Group (-SO2-): Acts as a potent, directional hydrogen-bond acceptor. Unlike carbonyls, the tetrahedral geometry of the sulfone projects its oxygen atoms at distinct angles, locking the molecule into specific conformations within target active sites.

-

The meta-Chloro Substitution: The chlorine atom serves a dual purpose. It prevents rapid oxidative metabolism at the meta position (a common site for cytochrome P450 activity) and enhances lipophilicity. Furthermore, the electron-withdrawing nature of the chlorine atom strengthens the potential for halogen bonding with backbone carbonyls in the binding pocket.

-

The Propanoic Acid Tail: Serves as the primary electrostatic anchor, coordinating with catalytic metals (e.g., Zn2+ in matrix metalloproteinases) or forming salt bridges.

Caption: Pharmacophoric interactions of the 3-(3-chlorophenylsulfonyl)propanoic acid scaffold.

Synthetic Methodologies: A Self-Validating Workflow

To ensure high yield and purity, the synthesis of 3-(3-chlorophenylsulfonyl)propanoic acid is executed via a two-phase process: a highly regioselective Thio-Michael addition followed by a controlled catalytic oxidation.

Phase 1: Thio-Michael Addition (C-S Bond Formation)

Causality: We utilize a base-catalyzed Thio-Michael addition because it offers perfect anti-Markovnikov regioselectivity under mild conditions. Using a weak base prevents the unwanted thermal polymerization of acrylic acid.

Protocol:

-

Preparation: Charge a clean, dry round-bottom flask with 3-chlorobenzenethiol (1.0 equiv) and acrylic acid (1.05 equiv).

-

Solvation: Add absolute ethanol to ensure complete homogeneity of the reactants.

-

Catalysis: Introduce catalytic triethylamine (Et3N, 0.1 equiv) dropwise. Mechanistic note: The base deprotonates the thiol, generating a highly nucleophilic thiolate anion that attacks the

-carbon of the -

Reaction: Stir the mixture at 25°C for 2-4 hours. Monitor progression via TLC (Hexane/EtOAc 7:3) until the starting thiol is entirely consumed.

-

Workup: Concentrate the mixture under reduced pressure. Acidify the residue with 1M HCl to pH 2 (to protonate the carboxylate) and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and evaporate to yield the intermediate, 3-(3-chlorophenylthio)propanoic acid .

Phase 2: Catalytic Oxidation (Sulfone Formation)

Causality: We select the hydrogen peroxide/sodium tungstate (

Protocol:

-

Preparation: Dissolve the intermediate 3-(3-chlorophenylthio)propanoic acid in glacial acetic acid.

-

Catalyst Addition: Add sodium tungstate dihydrate (

, 0.05 equiv). -

Temperature Control: Cool the reaction mixture to 0°C using an ice bath.

-

Oxidation: Dropwise add 30% aqueous

(2.5 equiv). Critical step: Slow addition is mandatory to manage the exothermic formation of the intermediate sulfoxide. -

Maturation: Gradually warm the vessel to 50°C and stir for 3 hours to drive the second oxidation step (sulfoxide

sulfone). -

Quenching & Isolation: Quench residual peroxide with saturated aqueous sodium sulfite (verify with starch-iodide paper). Add cold water to precipitate the crude product. Filter, wash with cold water, and recrystallize from an ethanol/water gradient to yield pure 3-(3-chlorophenylsulfonyl)propanoic acid .

Caption: Step-by-step synthetic workflow for 3-(3-chlorophenylsulfonyl)propanoic acid.

Analytical Validation Protocols

A protocol is only as trustworthy as its validation. To ensure the integrity of the synthesized 3-(3-chlorophenylsulfonyl)propanoic acid, the following self-validating analytical checks must be performed:

-

H NMR (400 MHz, DMSO-

-

LC-MS (ESI-): In negative electrospray ionization mode, the spectrum will display the

ion at m/z 247.0. Crucially, the presence of the -

FT-IR Spectroscopy: Successful sulfone formation is confirmed by the appearance of two strong, sharp absorption bands at

1310 cm

References

-

A practical synthesis of a gamma-secretase inhibitor. PubMed. URL:[Link]

-

A Practical Synthesis of a

-Secretase Inhibitor. The Journal of Organic Chemistry. URL:[Link] -

((3-Chlorophenyl)sulfonyl)phenylalanine | CID 43841987. PubChem. URL:[Link]

Sources

- 1. A practical synthesis of a gamma-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-(Phenylsulfonyl)propanoic Acid | 10154-71-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. 3-(PHENYLSULFONYL)PROPIONIC ACID | 10154-71-9 [chemicalbook.com]

- 5. ((3-Chlorophenyl)sulfonyl)phenylalanine | C15H14ClNO4S | CID 43841987 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(3-chlorobenzenesulfonyl)propionic acid molecular weight

An In-depth Technical Guide to 3-(3-chlorobenzenesulfonyl)propionic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-(3-chlorobenzenesulfonyl)propionic acid, a compound of interest in synthetic and medicinal chemistry. While specific data for this isomer is not extensively published, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust profile. We will delve into its molecular characteristics, outline logical synthetic pathways, discuss modern analytical techniques for characterization, and explore its potential applications as a reactive intermediate and building block in drug discovery and materials science. This guide is intended to serve as a foundational resource for researchers working with or considering the use of aryl sulfonyl propionic acid derivatives.

Molecular and Physicochemical Properties

3-(3-chlorobenzenesulfonyl)propionic acid is an organic compound featuring a chlorophenyl group linked to a propionic acid moiety through a sulfonyl bridge. The substitution pattern—specifically the meta-position of the chlorine atom on the benzene ring—influences its electronic properties, reactivity, and solubility.

The molecular formula for this compound is C₉H₉ClO₄S. Based on this, the calculated molecular weight is approximately 248.68 g/mol .[1][2] This value is consistent with isomeric and related structures, such as 3-Benzenesulfonyl-3-chloro-propionic acid and 3-(3-(Chlorosulfonyl)phenyl)propanoic acid.[1][2]

Table 1: Physicochemical Properties of 3-(3-chlorobenzenesulfonyl)propionic acid and Related Compounds

| Property | Value (Calculated/Estimated) | Source / Note |

| Molecular Formula | C₉H₉ClO₄S | Based on structure |

| Molecular Weight | 248.68 g/mol | [1][2] |

| Structure | 3-chlorophenyl ring attached to SO₂-(CH₂)₂-COOH | - |

| Topological Polar Surface Area (TPSA) | 71.44 Ų | Estimated from isomer.[2][3] |

| LogP (Octanol/Water Partition Coeff.) | ~1.4 - 1.7 | Estimated from isomers.[1][3] |

| Hydrogen Bond Donors | 1 | From the carboxylic acid group.[2][3] |

| Hydrogen Bond Acceptors | 3 | From the sulfonyl and carboxyl oxygens.[2][3] |

| Rotatable Bonds | 4-5 | Estimated from isomers.[2][3] |

| Physical Form | Expected to be a solid at room temperature. | Based on related compounds like 3-(4-Chlorobenzoyl)propionic acid.[4] |

Synthesis and Purification

The synthesis of aryl sulfonyl propionic acids can be achieved through several established routes. A logical and common approach involves the reaction of a sulfinate salt with an appropriate Michael acceptor, followed by decarboxylation. This method is advantageous due to the availability of starting materials and generally good yields.[5]

A plausible synthetic pathway for 3-(3-chlorobenzenesulfonyl)propionic acid is adapted from the synthesis of its unsubstituted analogue, 3-(benzenesulfonyl)propionic acid.[5]

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 3-(3-chlorobenzenesulfonyl)propionic acid.

Detailed Experimental Protocol

Rationale: This two-step, one-pot synthesis leverages the nucleophilicity of the sulfinate anion to attack the electron-deficient double bond of maleic anhydride in a Michael addition. The subsequent hydrolysis of the anhydride and decarboxylation of the resulting succinic acid derivative is driven by heat and acidic conditions to yield the final product.[5] Controlling pH is critical in the first step to ensure the sulfinate is the active nucleophile and to facilitate the reaction.

Step 1: Synthesis of 2-(3-chlorobenzenesulfonyl)succinic acid intermediate

-

In a reaction vessel equipped with a stirrer, thermometer, and pH probe, dissolve sodium 3-chlorobenzenesulfinate (1.1 to 1.5 molar equivalents) in water.

-

Adjust the pH of the solution to between 8 and 10 using a suitable base (e.g., NaOH solution).

-

While maintaining the temperature between 25-40 °C, add maleic anhydride (1.0 molar equivalent) portion-wise to the solution.

-

Monitor the reaction by TLC or LC-MS until the starting materials are consumed. The reaction mixture will contain the intermediate, 2-(3-chlorobenzenesulfonyl)succinic acid.

Step 2: Decarboxylation to 3-(3-chlorobenzenesulfonyl)propionic acid

-

Without isolating the intermediate, carefully acidify the reaction mixture to a pH of approximately 1 using a mineral acid like 20% sulfuric acid.[5]

-

Heat the mixture to around 90-100 °C and maintain for several hours (e.g., 12-16 hours) to facilitate decarboxylation.[5]

-

Monitor the disappearance of the intermediate and the formation of the product by LC-MS.

-

Upon completion, cool the reaction mixture to 0-5 °C to induce crystallization of the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as 95% ethanol, to achieve high purity (>98%).[5]

Analytical Characterization

Characterizing reactive intermediates and final products is crucial for ensuring purity and confirming identity. A multi-technique approach is recommended for a comprehensive analysis of 3-(3-chlorobenzenesulfonyl)propionic acid.

Logical Flow for Analytical Characterization

Caption: A typical analytical workflow for product characterization.

1. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess purity and quantify the product. Reversed-phase HPLC (RP-HPLC) is the preferred method for its ability to resolve complex mixtures.[6]

-

Methodology:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the carboxylic acid is protonated for better peak shape.

-

Detection: UV/VIS detection, typically around 254 nm where the benzene ring absorbs.

-

2. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Methodology: Typically coupled with HPLC (LC-MS). Electrospray ionization (ESI) in negative ion mode is highly effective for carboxylic acids, which readily deprotonate to form [M-H]⁻ ions. The expected m/z would be approximately 247.67 for the [M-H]⁻ ion, showing the characteristic isotopic pattern for a chlorine-containing compound.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide unambiguous structural confirmation.

-

¹H NMR: Will show characteristic signals for the aromatic protons on the 3-chlorophenyl ring, as well as two distinct aliphatic signals (triplets) for the -CH₂-CH₂- protons of the propionic acid chain.

-

¹³C NMR: Will confirm the number of unique carbon environments, including signals for the aromatic carbons, the two aliphatic carbons, the sulfonyl-bound carbon, and the carbonyl carbon.

4. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify key functional groups.

-

Expected Peaks:

-

Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

Sharp C=O stretch from the carbonyl group (~1700-1725 cm⁻¹).

-

Strong, characteristic S=O stretches from the sulfonyl group (~1300-1350 cm⁻¹ and ~1140-1160 cm⁻¹).

-

C-Cl stretch in the aromatic region.

-

Applications and Research Interest

Aryl sulfonyl propionic acid derivatives are valuable intermediates in various fields, particularly in the synthesis of pharmaceuticals.[5] The combination of a carboxylic acid handle, a stable sulfone linker, and a functionalized aromatic ring makes them versatile building blocks.

-

Medicinal Chemistry: These compounds can serve as starting materials for synthesizing molecules with potential biological activity. The sulfone group is a common feature in many drugs due to its ability to act as a hydrogen bond acceptor and its metabolic stability. The carboxylic acid can be used for further derivatization to form amides, esters, or other functional groups to modulate pharmacological properties.

-

Materials Science: The structure can be incorporated into polymers or other materials to impart specific properties. For instance, compounds with similar structures are used to modify material characteristics.[7]

-

Chemical Derivatization: Analogous structures, such as 3-(chlorosulfonyl)benzoic acid, are used as derivatizing agents to improve the analytical detection of other molecules in techniques like LC-MS/MS, suggesting a potential utility for this compound in analytical methods development.[8]

Safety and Handling

As a substituted carboxylic and sulfonic acid derivative, 3-(3-chlorobenzenesulfonyl)propionic acid should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Related compounds are classified as irritants.[9]

-

Storage: Store in a cool, dry place in a tightly sealed container. It should be kept away from strong bases and oxidizing agents. Storage at 2-8°C in a dry environment is recommended for long-term stability.[2][3]

References

-

Moshang Chemical. 3-Benzenesulfonyl-3-chloro-propionic acid. [Link]

- Google Patents. CN109912470A - A kind of synthetic method of 3-(benzene sulfonyl) propionic acid.

-

PubChem. 3-(3-Chlorophenyl)propanoic acid. [Link]

-

Holčapek, M., et al. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. ACS Omega, 2021. [Link]

-

American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

Sources

- 1. 3-Benzenesulfonyl-3-chloro-propionic acid - CAS号 7518-88-9 - 摩熵化学 [molaid.com]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-(4-氯苯甲酰)丙酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl) propionic acid - Google Patents [patents.google.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(3-Chlorophenyl)propanoic acid | C9H9ClO2 | CID 177164 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(3-chlorophenyl)sulfonylpropanoic acid PubChem CID

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Pharmacophoric Utility of 3-(3-Chlorophenyl)sulfonylpropanoic Acid

Executive Summary & Chemical Identity

As drug discovery pivots toward highly modular, bifunctional building blocks, arylsulfonyl carboxylic acids have emerged as privileged scaffolds. 3-(3-chlorophenyl)sulfonylpropanoic acid represents a high-value target in this class, offering a unique combination of a strong hydrogen-bond accepting sulfone, a terminal carboxylic acid for metal chelation or salt-bridge formation, and a lipophilic meta-substituted chlorophenyl ring.

While the exact fully oxidized sulfone derivative may not always be indexed as a standalone, universally recognized PubChem CID under this specific nomenclature, its direct synthetic precursor—the thioether 3-[(3-chlorophenyl)sulfanyl]propanoic acid —is officially registered under PubChem CID 24279135 [1]. Furthermore, structural isomers sharing the exact molecular formula

This guide provides a comprehensive, causality-driven framework for the synthesis, isolation, and structural application of 3-(3-chlorophenyl)sulfonylpropanoic acid.

Cheminformatic & Physicochemical Profiling

Understanding the physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes the calculated parameters for the target sulfone (

| Property | Value | Computational Source / Structural Logic |

| Molecular Formula | Standard composition | |

| Molecular Weight | 248.68 g/mol | Calculated exact mass[2] |

| Hydrogen Bond Donors | 1 | Terminal carboxylic acid (-OH) |

| Hydrogen Bond Acceptors | 4 | Sulfone oxygens (2) + Carboxylic oxygens (2) |

| Topological Polar Surface Area | 79.8 Ų | Sulfone (42.5 Ų) + Carboxyl (37.3 Ų) |

| Rotatable Bonds | 4 | Ar-S, S-C, C-C, C-COOH linkages |

| Predicted XLogP3 | ~1.7 - 2.0 | Balanced lipophilicity ideal for oral bioavailability |

Synthetic Methodology & Causality-Driven Protocol

To synthesize 3-(3-chlorophenyl)sulfonylpropanoic acid, we employ a highly efficient, two-step "click-to-oxidize" methodology. As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating—meaning the chemistry itself provides visual or physical feedback to confirm success.

Step 1: Thio-Michael Addition (Click Chemistry)

The first step utilizes the highly efficient thiol-Michael addition, a powerful tool in materials and synthetic chemistry due to its rapid kinetics and regiospecificity[3],.

-

Causality & Mechanism: 3-chlorobenzenethiol is a weak nucleophile in its neutral state. By introducing a catalytic amount of triethylamine (

), we deprotonate the thiol to form a highly nucleophilic thiolate anion. This anion undergoes rapid conjugate addition into the electron-deficient -

Protocol:

-

Dissolve 1.0 eq of 3-chlorobenzenethiol and 1.1 eq of acrylic acid in methanol.

-

Add 0.1 eq of

dropwise at 0 °C. -

Stir at room temperature for 2 hours.

-

-

Self-Validation Check: The reaction progress is monitored by the disappearance of the pungent thiol odor. Upon completion, the mixture is partitioned in an aqueous

solution. The unreacted organic impurities are washed away with ethyl acetate. Acidifying the aqueous layer with 1M HCl precipitates the intermediate thioether (CID 24279135), providing a built-in purification step[1].

Step 2: Selective Tungstate-Catalyzed Oxidation

The thioether must be oxidized to the sulfone without degrading the carboxylic acid or halting at the sulfoxide intermediate.

-

Causality & Mechanism: While hydrogen peroxide (

) is a green oxidant, it is kinetically slow. The addition of sodium tungstate dihydrate ( -

Protocol:

-

Self-Validation Check: Use starch-iodide paper to confirm the persistence of excess peroxide during the reaction. Once complete, quench with sodium thiosulfate (

). The target sulfone is significantly more polar than the thioether, allowing for clear verification via TLC (Thin-Layer Chromatography).

Synthetic workflow for 3-(3-chlorophenyl)sulfonylpropanoic acid via Thio-Michael addition.

Pharmacophoric Utility in Drug Design

In medicinal chemistry, the 3-(3-chlorophenyl)sulfonylpropanoic acid scaffold is not merely a structural spacer; it is an active participant in target binding. It is frequently utilized in the design of Matrix Metalloproteinase (MMP) inhibitors and

-

The Carboxylic Acid: Acts as a classic Zinc-Binding Group (ZBG). In metalloenzymes, the deprotonated carboxylate bidentately chelates the catalytic

ion. -

The Sulfone Linker: Provides rigid vectorality and acts as a potent hydrogen-bond acceptor, often interacting with backbone amides in the target protein's active site.

-

The 3-Chlorophenyl Ring: The meta-chloro substitution provides a specific steric bulk and lipophilicity that perfectly anchors the molecule into deep, hydrophobic pockets (such as the S1' pocket in MMPs), driving binding affinity through van der Waals and

interactions.

Pharmacophoric mapping of the sulfone derivative within a generic metalloproteinase active site.

References

-

PubChem , "3-[(3-chlorophenyl)sulfanyl]propanoic acid (CID 24279135)". National Center for Biotechnology Information. [Link]

-

PubChem , "Methyl 2-[(chlorosulfonyl)methyl]benzoate (CID 10857839)". National Center for Biotechnology Information.[Link]

-

Nair, D. P. et al. , "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry", Chemistry of Materials, 2014, 26(1), 724-744.[Link]

-

Sato, K. et al. , "Aqueous hydrogen peroxide oxidation of sulfides to sulfones and sulfoxides", Tetrahedron, 2001, 57(13), 2469-2476.[Link]

-

Karimi, B. et al. , "Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst", Organic Letters, 2005, 7(4), 625-628.[Link]

Sources

- 1. PubChemLite - 3-[(3-chlorophenyl)sulfanyl]propanoic acid (C9H9ClO2S) [pubchemlite.lcsb.uni.lu]

- 2. Methyl 2-[(chlorosulfonyl)methyl]benzoate | C9H9ClO4S | CID 10857839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: 3-(3-Chlorobenzenesulfonyl)propanoic Acid

This technical guide details the properties, synthesis, and applications of 3-(3-chlorobenzenesulfonyl)propanoic acid , a specialized sulfone-carboxylic acid scaffold used in medicinal chemistry and fragment-based drug discovery.[1]

A Versatile Sulfone Scaffold for Medicinal Chemistry [1]

Executive Summary

3-(3-chlorobenzenesulfonyl)propanoic acid is a bifunctional organic building block characterized by a lipophilic 3-chlorophenyl sulfone moiety linked to a hydrophilic propanoic acid tail.[1] Unlike its sulfonamide analogues, the sulfone linkage offers unique metabolic stability and electron-withdrawing properties that modulate the acidity and solubility of the terminal carboxylate. This compound serves as a critical intermediate in the synthesis of matrix metalloproteinase (MMP) inhibitors, metabolic enzyme modulators (e.g., 11β-HSD1), and as a robust linker in proteolysis-targeting chimeras (PROTACs).[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The molecule features a meta-chlorinated aromatic ring, which provides a distinct electronic profile compared to the more common para-substituted analogues.[1] The electron-withdrawing chlorine atom at the 3-position enhances the lipophilicity (logP) while subtly influencing the pKa of the sulfonyl-adjacent methylene group.[1]

| Property | Data / Value | Note |

| IUPAC Name | 3-(3-chlorobenzenesulfonyl)propanoic acid | |

| Molecular Formula | C₉H₉ClO₄S | |

| Molecular Weight | 262.71 g/mol | |

| Physical State | White to off-white crystalline solid | |

| Melting Point | 118–122 °C (Predicted) | Analogous to 4-Cl isomer (128–130 °C) |

| pKa (Carboxyl) | ~4.45 | Typical for β-sulfonyl carboxylic acids |

| logP (Octanol/Water) | 1.68 ± 0.3 | Moderate lipophilicity |

| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 4 (2 Sulfone O, 2 Carboxyl O) |

Structural Visualization

The following diagram illustrates the core pharmacophore features:

Caption: Pharmacophore decomposition showing the electronic and steric contributions of each moiety.

Synthetic Pathways[12][13][14]

Two primary routes exist for the synthesis of this compound.[2][3] Route A (Thiol Oxidation) is preferred for laboratory-scale synthesis due to the availability of starting materials and high yields. Route B (Sulfinate Addition) is a "greener" alternative that avoids strong oxidants.[1]

Route A: Thiol Alkylation & Oxidation (The "Gold Standard")

This method involves the nucleophilic substitution of 3-chlorothiophenol followed by oxidation.

Step 1: Thioether Formation

Reagents: 3-Chlorobenzenethiol, 3-bromopropanoic acid, KOH (aq).[1] Mechanism: S_N2 nucleophilic attack of the thiolate on the alkyl bromide.

-

Dissolve 3-chlorobenzenethiol (10 mmol) in 2M KOH (20 mL).

-

Slowly add 3-bromopropanoic acid (11 mmol) neutralized with K₂CO₃.

-

Reflux for 2–4 hours.

-

Acidify with HCl to precipitate 3-(3-chlorophenylthio)propanoic acid .[1]

-

Recrystallize from ethanol/water.[1]

Step 2: Sulfone Oxidation

Reagents: Hydrogen Peroxide (30%), Acetic Acid (or Sodium Tungstate catalyst).[1] Mechanism: Electrophilic oxidation of sulfur.[1]

-

Dissolve the thioether intermediate in glacial acetic acid.

-

Add excess 30% H₂O₂ dropwise at 0°C.

-

Stir at room temperature for 12 hours (or heat to 60°C for 2 hours to ensure complete oxidation to sulfone).

-

Pour into ice water; filter the white precipitate.

-

Yield: Typically 85–95%.[1]

Route B: Sulfinate Michael Addition

Reagents: 3-Chlorobenzenesulfinic acid sodium salt, Acrylic acid.[1] Mechanism: Michael addition (conjugate addition).[1]

-

Dissolve sodium 3-chlorobenzenesulfinate in water.[1]

-

Add acrylic acid (1.1 eq) and adjust pH to ~4–5.

-

Reflux for 3 hours.

-

Cool and acidify to precipitate the product.

Caption: Comparison of the two primary synthetic routes. Route A is more common; Route B is more atom-efficient.[1]

Functional Properties & Reactivity[1][8][14]

Acidity & Electronic Effects

The sulfonyl group (

-

Alpha-Proton Acidity: The protons alpha to the sulfonyl group (adjacent to the phenyl ring) are acidic (

in DMSO) and can be deprotonated by strong bases (e.g., NaH, LDA) to introduce alkyl groups at the

Metabolic Stability

Unlike sulfonamides, which can be liable to hydrolysis or N-dealkylation, the aryl-sulfone-alkyl linkage is chemically inert under physiological conditions.[1] It resists oxidative metabolism by Cytochrome P450s, making it an excellent "bioisostere" for amide or ester linkers in drug design.[1]

Spectroscopic Characterization (Expected)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

IR Spectrum:

Applications in Drug Development[1][5]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "fragment" due to its low molecular weight (<300 Da) and defined hydrogen bonding vectors.[1] It is often screened against:

-

Metalloproteases: The carboxylic acid coordinates with the Zinc active site, while the sulfone positions the aryl ring in the S1' hydrophobic pocket.

-

Metabolic Targets: Sulfones are privileged scaffolds in inhibitors of 11

-hydroxysteroid dehydrogenase type 1 (11

Linker Chemistry (PROTACs)

In Proteolysis Targeting Chimeras (PROTACs), the propanoic acid chain can be converted into an amide to attach a ligand (e.g., Thalidomide or VHL ligand).[1] The sulfone group provides a rigid, polar spacer that improves water solubility compared to pure alkyl chains.[1]

Chemical Biology Probes

The carboxylic acid can be activated (NHS-ester) to label lysine residues, while the chloro-aryl sulfone moiety can act as a specific recognition element for sulfone-binding proteins.[1]

Safety & Handling

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][4] 2A (H319), STOT SE 3 (H335).[1]

-

Handling: Wear nitrile gloves and safety goggles.[1] Avoid dust inhalation.[1][4][5][6]

-

Storage: Store at room temperature in a dry place. The sulfone is stable to air and moisture.[1]

-

Disposal: Dispose of as halogenated organic waste.[1]

References

-

BenchChem. "Synthesis of 3-(4-Sulfamoylphenyl)propanoic Acid: Application Notes and Protocols."[1] BenchChem Application Notes, 2025. (General synthesis methodology for sulfonyl propanoic acids).[1]

-

Soliman, S. M., et al. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives."[1] Crystals, vol. 9, no.[1][7] 1, 2019. (Crystallographic data and green synthesis protocols).[1]

-

PubChem. "3-(2-chlorobenzenesulfonyl)propanoic acid (CID 2386079)."[1] National Library of Medicine.[1] (Structural analogue data).[1]

-

Bagley, M. C., et al. "3-(Arylthio)propionic acids as building blocks and transfer reagents."[1] Synlett, 2018.[1] (Thiol alkylation mechanism).[1]

-

Sigma-Aldrich. "Safety Data Sheet: 3-Chloropropionic acid."[1] MilliporeSigma, 2025.[1] (Safety data for propanoic acid precursors).[1]

Sources

- 1. (2S)-2-(3-chlorobenzenesulfonamido)propanoic acid | 1212228-66-4 [sigmaaldrich.com]

- 2. chlorinating or brominating carboxylic acids, use of halogenated products in organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. carlroth.com [carlroth.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. download.basf.com [download.basf.com]

- 7. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]

An In-Depth Technical Guide to 3-Chlorobenzenesulfonyl Propanoic Acid Derivatives: Synthesis, Characterization, and Therapeutic Applications

Executive Summary: The 3-chlorobenzenesulfonyl propanoic acid scaffold represents a versatile and promising platform in medicinal chemistry and drug development. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core synthesis strategies, methods for physicochemical and spectroscopic characterization, and a detailed exploration of the significant biological activities associated with its derivatives. The inherent value of this scaffold lies in the combination of the sulfonamide pharmacophore, a cornerstone in numerous approved drugs, and the propanoic acid moiety, known for its role in various therapeutic agents. This document synthesizes current literature to explain the causality behind experimental choices, presents detailed protocols for key workflows, and outlines the therapeutic potential of these compounds, particularly in oncology and infectious diseases.

Introduction to the Arylsulfonylpropanoic Acid Scaffold

The field of medicinal chemistry is driven by the identification and optimization of chemical scaffolds that can be readily modified to interact with specific biological targets. The aryl propionic acid class is well-established, famously including non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[1][2] The introduction of a 3-chlorobenzenesulfonyl group onto a propanoic acid backbone creates a hybrid structure with significant therapeutic potential.

This scaffold's utility is rooted in two key functional components:

-

The Aryl Sulfonamide Moiety: The sulfonamide group is a well-recognized pharmacophore present in a wide array of drugs, including diuretics, antidiabetic agents, and antibiotics. Its derivatives are particularly noted for their ability to act as enzyme inhibitors.[3]

-

The Propanoic Acid Side-Chain: This group provides a crucial handle for derivatization and can influence the compound's pharmacokinetic properties. It is a structural feature of many NSAIDs that target cyclooxygenase (COX) enzymes.[1]

This guide serves as a technical resource, consolidating knowledge on the synthesis, analysis, and biological evaluation of derivatives based on the 3-chlorobenzenesulfonyl propanoic acid core, with a focus on providing actionable insights for research and development.

Synthesis and Derivatization Strategies

The synthesis of 3-chlorobenzenesulfonyl propanoic acid derivatives typically involves multi-step processes that offer flexibility for creating diverse chemical libraries. The core can be assembled through methods like the addition of a sulfinic acid salt to an unsaturated system, followed by further modifications.[4]

A common and highly effective strategy involves the reaction of 3-chlorobenzenesulfonyl chloride with a suitable amine-containing molecule, such as a β-amino acid, to form a stable sulfonamide linkage. The carboxylic acid group of the propanoic acid moiety provides a secondary reaction site for further derivatization, such as the formation of esters, amides, or hydrazides, allowing for extensive structure-activity relationship (SAR) studies.[5]

The causality behind this synthetic approach is twofold:

-

Robustness of Sulfonamide Formation: The reaction between a sulfonyl chloride and an amine is highly efficient and generally produces stable products, making it a reliable method for library synthesis.

-

Orthogonal Reactivity: The sulfonyl chloride and carboxylic acid groups have distinct reactivities, allowing for sequential and controlled modifications to different parts of the molecule to fine-tune its biological activity and physicochemical properties.

Caption: General synthesis and derivatization workflow.

Physicochemical and Spectroscopic Characterization

Rigorous structural confirmation and purity assessment are critical in drug development. For 3-chlorobenzenesulfonyl propanoic acid derivatives, a combination of mass spectrometry and NMR spectroscopy is typically employed.

Mass Spectrometry (MS): The choice of ionization technique is crucial and provides complementary information.[6]

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analyzing the intact parent compound and its non-volatile derivatives. It typically yields a strong molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻), which is essential for accurate mass determination and reaction monitoring.[6]

-

Electron Ionization (EI): This high-energy technique causes extensive and reproducible fragmentation. While it may not show a strong molecular ion peak, the resulting fragmentation pattern provides detailed structural information about the sulfonyl and propanoic acid moieties, serving as a structural fingerprint.[6]

| Feature | Electrospray Ionization (ESI-MS) | Electron Ionization (EI-MS) |

| Ionization Energy | Low (Soft Ionization) | High (Hard Ionization) |

| Molecular Ion Peak | Strong and easily identifiable | Weak or absent |

| Fragmentation | Minimal; can be induced via MS/MS | Extensive and reproducible |

| Primary Use Case | Accurate mass determination, LC-MS | Structural elucidation via fragmentation patterns, GC-MS |

| Typical Adducts | [M+H]⁺, [M-H]⁻, [M+Na]⁺ | Radical cations (M•⁺) |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise molecular structure, including the substitution pattern on the aromatic ring and the integrity of the propanoic acid chain.[7][8] IR spectroscopy is used to verify the presence of key functional groups, such as the carbonyl (C=O) of the carboxylic acid and the characteristic S=O stretches of the sulfonyl group.[7][9]

Caption: Analytical workflow for derivative characterization.

Biological Activities and Therapeutic Potential

Derivatives of 3-chlorobenzenesulfonyl propanoic acid have demonstrated a range of biological activities, positioning them as valuable scaffolds for targeting various diseases.

Anticancer Activity

The most significant therapeutic potential for this class of compounds has been observed in oncology.[3]

-

Enzyme Inhibition: A primary mechanism involves the inhibition of carbonic anhydrases (CAs), enzymes that are often overexpressed in tumors and help maintain the acidic tumor microenvironment. The sulfonamide moiety is a known zinc-binding group that can effectively target the active site of these enzymes.[3]

-

Induction of Oxidative Stress: Certain aminobenzenesulfonamide derivatives have been shown to induce apoptosis in colorectal cancer cells by increasing the production of reactive oxygen species (ROS).[10] This disrupts the redox balance within cancer cells, leading to cytochrome c release and the activation of caspase-dependent apoptotic pathways.[10]

-

Targeting Key Proteins: Aryl sulfonyl propionic acid compounds are being investigated as inhibitors of Myeloid Cell Leukemia 1 (MCL1), an anti-apoptotic protein that enables cancer cells to evade cell death.[4] Other studies have identified related propanoic acid derivatives that target receptor tyrosine kinases like EGFR or the histone deacetylase SIRT2.[11]

Caption: ROS-mediated apoptotic pathway in cancer cells.

Antimicrobial and Anti-inflammatory Activity

-

Antimicrobial Effects: Chlorinated 3-phenylpropanoic acid derivatives isolated from marine actinomycetes have demonstrated significant and selective activity against bacteria such as Escherichia coli and Staphylococcus aureus.[7][8] This suggests a potential application in developing new antibiotics, particularly as the chlorination pattern on the phenyl ring appears to be important for activity.

-

Anti-inflammatory Potential: The structural similarity to NSAIDs suggests that these compounds may possess anti-inflammatory properties.[1][2] Furthermore, related 3-sulfonamido benzoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, a target for treating inflammatory conditions like acute lung injury.[12]

Key Experimental Protocols

The following protocols are representative workflows for the synthesis and biological evaluation of these derivatives. They are designed to be self-validating by including steps for characterization and the use of controls.

Protocol 5.1: General Synthesis of a 3-(3-chlorobenzenesulfonamido)propanoic acid derivative

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of a selected β-amino acid ester (e.g., ethyl 3-aminopropanoate) in a suitable aprotic solvent (e.g., dichloromethane) containing 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine).

-

Reaction Initiation: Cool the mixture to 0°C in an ice bath. Add a solution of 1.1 equivalents of 3-chlorobenzenesulfonyl chloride in the same solvent dropwise over 15 minutes with constant stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.

-

Workup: Quench the reaction with dilute aqueous HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).

-

(Optional) Hydrolysis: If the free acid is desired, dissolve the purified ester in a mixture of THF and water, add LiOH (2-3 equivalents), and stir at room temperature until hydrolysis is complete (monitored by LC-MS). Acidify the mixture and extract the product with ethyl acetate.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 5.2: In Vitro Anticancer Cell Viability (MTT) Assay

-

Cell Seeding: Plate a selected cancer cell line (e.g., HT-29 colorectal cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture media. Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). The reproducibility of the assay validates the results.

Conclusion and Future Directions

The 3-chlorobenzenesulfonyl propanoic acid scaffold is a highly adaptable and promising platform for the development of novel therapeutic agents. The literature clearly demonstrates its potential, particularly in the realm of anticancer drug discovery, through mechanisms such as enzyme inhibition and the induction of oxidative stress.[3][10] Its demonstrated antimicrobial and potential anti-inflammatory activities further broaden its therapeutic scope.[7][8][12]

Future research should focus on:

-

Lead Optimization: Systematically modifying the scaffold to improve potency, selectivity, and pharmacokinetic profiles.

-

Mechanism Deconvolution: Further investigating the specific molecular targets and signaling pathways affected by the most active compounds.

-

In Vivo Studies: Advancing promising lead candidates into preclinical animal models to evaluate their efficacy and safety profiles.

This guide provides a foundational framework for researchers to build upon, leveraging the established synthesis and analytical protocols to explore the vast chemical and therapeutic space offered by these versatile derivatives.

References

- An In-depth Technical Guide on 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid Derivatives for Researchers, Scientists, and Drug Deve. Benchchem.

- Novel derivative of aminobenzenesulfonamide (3c)

- Mass Spectrometry of 3-(4-(Chlorosulfonyl)phenyl)

- 3-(4-chlorobenzenesulfonamido)propanoic acid (C9H10ClNO4S). PubChem.

- A kind of synthetic method of 3- (benzene sulfonyl) propionic acid.

- Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv

- Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC.

- (2S)-2-(3-chlorobenzenesulfonamido)propanoic acid. Sigma-Aldrich.

- Synthesis of 3-(2-chlorophenyl)propionic acid. PrepChem.com.

- Identification of 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid derivatives as promising scaffolds for the development of novel anticancer candidates targeting SIRT2 and EGFR. KTU ePubl.

- 3-(2-chlorobenzenesulfonyl)propanoic acid (C9H9ClO4S). PubChem.

- Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI.

- Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. MDPI.

- Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed.

- Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. PMC.

- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI.

- Structural and spectral studies on 3-(6-benzoyl-5-chloro-2-benzoxazolinon-3-yl) propanoic acid. Scilit.

- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl) propionic acid - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 | MDPI [mdpi.com]

- 8. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and spectral studies on 3-(6-benzoyl-5-chloro-2-benzoxazolinon-3-yl) propanoic acid | Scilit [scilit.com]

- 10. Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid derivatives as promising scaffolds for the development of novel anticancer candidates targeting SIRT2 and EGFR [epubl.ktu.edu]

- 12. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(3-chlorobenzenesulfonyl)propanoic acid safety data sheet (SDS)

Safety Data Sheet (SDS) & Application Protocol

Part 1: Executive Summary & Chemical Identity

3-(3-Chlorobenzenesulfonyl)propanoic acid is a specialized organic intermediate widely utilized in medicinal chemistry, particularly in the synthesis of matrix metalloproteinase (MMP) inhibitors and G-protein coupled receptor (GPCR) modulators. As a sulfone-containing carboxylic acid, it serves as a robust building block for introducing the sulfonyl-propanoic acid pharmacophore, which is critical for enhancing metabolic stability and target affinity in drug candidates.

This guide provides a comprehensive technical analysis, safety protocols, and synthesis workflows for researchers handling this compound. Given its status as a research chemical, data is often extrapolated from its structural isomers (e.g., the para-chloro analog, CAS 90396-00-2).

Chemical Characterization

| Property | Data |

| IUPAC Name | 3-(3-Chlorobenzenesulfonyl)propanoic acid |

| Common Synonyms | 3-[(3-Chlorophenyl)sulfonyl]propionic acid; m-Chlorophenylsulfonylpropanoic acid |

| CAS Number | Not widely listed (Refer to p-isomer CAS: 90396-00-2 for analog data) |

| Molecular Formula | C₉H₉ClO₄S |

| Molecular Weight | 248.68 g/mol |

| SMILES | OC(=O)CCS(=O)(=O)c1cccc(Cl)c1 |

| Physical State | White to off-white crystalline powder |

| Melting Point | Predicted: 130–140 °C (Analog p-isomer MP: 142–143 °C) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acidic pH) |

Part 2: Hazard Identification & Risk Assessment (GHS)

Signal Word: WARNING

Based on the physicochemical properties of aryl-sulfonyl acids and data from the para-isomer, this compound is classified as an Irritant . However, the sulfonyl moiety can enhance acidity, necessitating precautions against potential corrosivity in concentrated solutions.

GHS Classification [1][2][3]

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Hazard Statements

-

H315: Causes skin irritation.[1]

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][5] Remove contact lenses, if present and easy to do.[2][3][5] Continue rinsing.[2][3][5]

Part 3: Experimental Workflow & Synthesis Protocol

Objective: To synthesize 3-(3-chlorobenzenesulfonyl)propanoic acid via the Michael addition of sodium 3-chlorobenzenesulfinate to acrylic acid. This pathway is chosen for its high atom economy and safety compared to using 3-chloropropanoic acid, which is corrosive.

Mechanism of Action

The nucleophilic sulfinate anion attacks the

Step-by-Step Protocol

-

Reagent Preparation:

-

Sodium 3-chlorobenzenesulfinate: 10.0 mmol (2.13 g)

-

Acrylic Acid: 12.0 mmol (0.86 g, 1.2 equiv)

-

Solvent: Water (20 mL) or Ethanol/Water (1:1 mixture)

-

Catalyst: Glacial Acetic Acid (catalytic amount, optional to adjust pH ~5-6)

-

-

Reaction Setup:

-

Dissolve the sodium sulfinate in the solvent in a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Add acrylic acid dropwise over 10 minutes at room temperature.

-

Critical Control Point: Monitor pH. If the solution is too basic (pH > 9), polymerization of acrylic acid may compete. Adjust to pH 5-7 if necessary.

-

-

Execution:

-

Heat the mixture to reflux (approx. 100 °C) for 4–6 hours.

-

Monitor reaction progress via TLC (Eluent: 5% Methanol in DCM) or LC-MS. The sulfinate spot should disappear.

-

-

Workup & Isolation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Acidify carefully with 1M HCl to pH ~1–2. The product should precipitate as a white solid.

-

Filter the precipitate using a Buchner funnel.

-

Wash the filter cake with cold water (2 x 5 mL) to remove excess acrylic acid and salts.

-

-

Purification:

-

Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane if necessary.

-

Dry under vacuum at 45 °C for 12 hours.

-

Visual Workflow: Synthesis Pathway

Figure 1: Synthesis workflow for 3-(3-chlorobenzenesulfonyl)propanoic acid via Michael Addition.

Part 4: Handling, Storage, & Stability

Storage Conditions

-

Temperature: Store at room temperature (15–25 °C). For long-term storage, 2–8 °C is recommended to prevent slow decarboxylation or oxidation.

-

Atmosphere: Hygroscopic potential exists. Store under inert gas (Nitrogen or Argon) in a tightly sealed container.

-

Incompatibilities: Strong oxidizing agents (e.g., KMnO₄), strong bases (forms salts), and reducing agents.

Stability Assessment

The sulfone group (

-

Hydrolysis: Stable in aqueous acid; forms salts in aqueous base.

-

Thermal: Stable up to melting point (~130 °C). Avoid prolonged heating above 150 °C to prevent decomposition.

Part 5: Emergency Response & Toxicology

First Aid Measures

| Exposure Route | Immediate Action |

| Inhalation | Move to fresh air.[2][5] If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2][5] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids.[4] Consult an ophthalmologist. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER. |

Toxicological Information (Analog-Based)

-

Acute Toxicity: Data not established for specific isomer. Based on p-isomer (CAS 90396-00-2), oral LD50 is likely >500 mg/kg (Category 4).

-

Carcinogenicity: Not listed by IARC, NTP, or ACGIH.[4]

-

Mutagenicity: No data available.[3]

Visual Workflow: Safety Decision Tree

Figure 2: Emergency response decision tree for exposure incidents.[5]

Part 6: Disposal & Environmental Impact[8]

-

Waste Treatment: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Environmental Precautions: Do not let product enter drains. Sulfonyl compounds can be persistent in water environments.

-

RCRA Status: Not a listed RCRA hazardous waste, but should be treated as toxic waste due to the halogenated organic nature.

References

-

Sigma-Aldrich. (n.d.).[2] 3-(4-Chlorobenzenesulfonyl)propanoic acid Product Page (CAS 90396-00-2). Retrieved from

-

PubChem. (n.d.).[6] 3-(3-Chlorophenyl)propanoic acid (Compound Summary). National Library of Medicine. Retrieved from

-

ChemicalBook. (n.d.). 3-(Phenylsulfonyl)propionic acid Synthesis. Retrieved from

-

BenchChem. (2025).[7] Synthesis of Sulfonyl Propanoic Acid Derivatives: Application Notes. Retrieved from

-

NIST Chemistry WebBook. (n.d.). Propanoic acid, 3-chloro- (CAS 107-94-8).[8] Retrieved from [8]

Sources

- 1. carlroth.com [carlroth.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 3-(3-Chlorophenyl)propanoic acid | C9H9ClO2 | CID 177164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Propanoic acid, 3-chloro- [webbook.nist.gov]

Definitive Technical Guide: 3-(3-Chlorobenzenesulfonyl)propanoic Acid

The following technical guide provides an in-depth analysis of 3-(3-chlorobenzenesulfonyl)propanoic acid , a critical building block in medicinal chemistry. This guide synthesizes nomenclature, synthesis protocols, and application data for researchers in drug development.

Introduction & Chemical Identity

3-(3-Chlorobenzenesulfonyl)propanoic acid is a bifunctional organic scaffold featuring a carboxylic acid tail and a meta-chlorophenyl sulfone headgroup. It serves as a robust linker and pharmacophore in the design of matrix metalloproteinase (MMP) inhibitors, integrin antagonists, and other sulfonamide-based therapeutics.

The compound belongs to the class of

Core Structure & Isomerism

The term "meta-chlorobenzenesulfonyl propanoic acid" typically refers to the 3-isomer (derived from

| Feature | 3-Isomer (Standard) | 2-Isomer (Less Common) |

| Systematic Name | 3-[(3-chlorophenyl)sulfonyl]propanoic acid | 2-[(3-chlorophenyl)sulfonyl]propanoic acid |

| Linkage | Sulfonyl attached to | Sulfonyl attached to |

| Precursor | Acrylic acid (Michael Acceptor) | |

| Role | Flexible linker (3-carbon chain) | Rigid/Branched linker |

Nomenclature & Synonyms

Accurate database searching requires a comprehensive list of synonyms. The following table consolidates common and systematic names used in PubChem, SciFinder, and patent literature.

Synonym Database

| Category | Synonym / Identifier |

| IUPAC Name | 3-(3-chlorobenzenesulfonyl)propanoic acid |

| Common Name | 3-(m-chlorophenylsulfonyl)propionic acid |

| Alternative | |

| Inverted | Propanoic acid, 3-[(3-chlorophenyl)sulfonyl]- |

| Related CAS | 10154-71-9 (Parent: Unsubstituted Phenylsulfonyl analog) |

| Structural Code | 3-Cl-Ph-SO2-CH2CH2-COOH |

Note on CAS: While the parent compound (3-(phenylsulfonyl)propionic acid) has the CAS 10154-71-9 , the specific meta-chloro derivative is often cataloged under custom synthesis codes in vendor databases. Researchers should search by substructure or the parent CAS to find analogs.

Synthesis & Reactivity

The industrial standard for synthesizing 3-(arylsulfonyl)propanoic acids is a two-step sequence: Thiol-Michael Addition followed by Oxidation . This route is preferred over alkylation of sulfinates due to higher yields and milder conditions.

Step 1: Michael Addition (Sulfide Formation)

The reaction of 3-chlorobenzenethiol with acrylic acid (or methyl acrylate) proceeds via a nucleophilic attack of the thiolate on the

-

Reagents: 3-Chlorobenzenethiol, Acrylic Acid.

-

Catalyst: Triethylamine (

) or catalytic NaOMe. -

Solvent: Methanol or THF.

-

Conditions: Reflux or RT for 2-4 hours.

-

Mechanism: 1,4-Conjugate Addition.

Step 2: Chemoselective Oxidation (Sulfone Formation)

The resulting sulfide is oxidized to the sulfone. Over-oxidation is rarely an issue, but controlling the exotherm is critical.

-

Oxidant: Hydrogen Peroxide (

) in Acetic Acid (AcOH) or Oxone® in aqueous methanol. -

Temperature:

(to prevent decarboxylation or side reactions). -

Yield: Typically

over two steps.

Experimental Protocol (General Procedure)

-

Addition: Dissolve 3-chlorobenzenethiol (10 mmol) in MeOH (20 mL). Add

(1 mmol). Dropwise add Acrylic Acid (11 mmol) at -

Oxidation: Dissolve crude sulfide in Glacial Acetic Acid (15 mL). Add

(25 mmol) dropwise at -

Workup: Pour into ice water. The sulfone typically precipitates as a white solid. Filter, wash with water, and dry. Recrystallize from EtOH/Water if necessary.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow from raw materials to the final sulfone scaffold.

Figure 1: Two-step synthesis of 3-(3-chlorobenzenesulfonyl)propanoic acid via Thiol-Michael addition and Oxidation.

Applications in Drug Discovery

This scaffold is highly valued for its ability to introduce a "kinked" aromatic group via the flexible ethyl-sulfonyl linker.

Matrix Metalloproteinase (MMP) Inhibitors

The sulfonyl propanoic acid motif mimics the transition state of peptide hydrolysis. The carboxylic acid coordinates the catalytic Zinc ion in the MMP active site, while the chlorophenyl group fits into the hydrophobic

-

Mechanism: Zinc Chelation (

binding). -

Selectivity: The meta-chloro substituent often improves selectivity for MMP-2 or MMP-9 over MMP-1 by optimizing hydrophobic interactions.

Integrin Antagonists

In

Linker Chemistry (PROTACs & Fragments)

-

Stability: The sulfone group is metabolically stable (unlike sulfides which can oxidize, or esters which hydrolyze).

-

Solubility: The polar sulfone and carboxylic acid groups improve aqueous solubility compared to purely alkyl linkers.

Visualization: Structural Relationships

Understanding how this compound relates to other database entries is crucial for patent landscaping.

Figure 2: Structural relationship map linking the target compound to its parent scaffold, isomers, and metabolic precursors.

References

-

Sigma-Aldrich. 3-(Phenylsulfonyl)propionic acid Product Sheet (CAS 10154-71-9).Link

-

ChemicalBook. Synthesis and Properties of 3-(Phenylsulfonyl)propionic acid.Link

-

BenchChem. Synthesis of 3-(4-Sulfamoylphenyl)propanoic Acid: Protocols.Link

-

Google Patents. Method for preparing beta-(arylsulfonyl) carboxylic acids (US4665179A).Link

-

MDPI Molecules. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives.Link

Cheminformatics and Synthetic Utility of 3-(3-chlorobenzenesulfonyl)propanoic Acid

Executive Summary & Chemical Identity

3-(3-chlorobenzenesulfonyl)propanoic acid is a bifunctional organic building block characterized by a propanoic acid tail linked to a 3-chlorobenzene ring via a sulfonyl (

This guide details the cheminformatics profile, validated synthetic protocols, and medicinal chemistry applications of this specific scaffold.

Core Identifiers

| Identifier Type | String / Value |

| IUPAC Name | 3-(3-chlorobenzenesulfonyl)propanoic acid |

| Canonical SMILES | OC(=O)CCS(=O)(=O)c1cccc(Cl)c1 |

| Isomeric SMILES | OC(=O)CCS(=O)(=O)C1=C(Cl)C=CC=C1 |

| InChIKey | WGTYYNCSWCKXAI-UHFFFAOYSA-N (Analogous base structure) |

| Molecular Formula | |

| Molecular Weight | 248.68 g/mol |

Cheminformatics & Physicochemical Profiling

The utility of this molecule lies in its specific physicochemical properties, particularly the electron-withdrawing nature of the sulfonyl group which lowers the

Calculated Properties Table

| Property | Value | biological Implication |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; suitable for membrane permeability. |

| TPSA | ~79 | Good oral bioavailability range (<140 |

| H-Bond Donors | 1 (COOH) | Specific interaction with receptor pockets (e.g., Arg/Lys residues). |

| H-Bond Acceptors | 4 ( | The sulfonyl oxygens act as weak acceptors. |

| ~3.9 - 4.1 | More acidic than propanoic acid (4.87) due to the inductive effect of |

SMILES Architecture Logic

The SMILES string OC(=O)CCS(=O)(=O)c1cccc(Cl)c1 is constructed to maximize machine readability for docking software (e.g., RDKit, Schrödinger):

-

OC(=O) : Defines the reactive carboxylic acid head.

-

CC : The ethyl linker providing flexibility.

-

S(=O)(=O) : The rigid sulfonyl core.

-

c1cccc(Cl)c1 : The aromatic tail with a meta-chloro substitution, directing lipophilic interactions.

Validated Synthetic Protocol

The most robust route to 3-(arylsulfonyl)propanoic acids is the Thiol-Michael Addition followed by Oxidation . This route is preferred over direct sulfonylation because it avoids harsh conditions (e.g., chlorosulfonic acid) that might degrade the aliphatic chain.

Reaction Scheme (DOT Diagram)

Caption: Two-step synthesis via Michael addition of thiophenol to acrylic acid, followed by chemoselective S-oxidation.

Detailed Methodology

Step 1: Michael Addition (Sulfide Formation)

-

Reagents: Dissolve 3-chlorobenzenethiol (10 mmol) in THF (20 mL). Add Acrylic acid (12 mmol, 1.2 eq).

-

Catalyst: Add triethylamine (

, 0.5 eq) dropwise. -

Conditions: Reflux at 65°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The thiol spot will disappear.

-

Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with 1M HCl (to remove amine) and Brine. Dry over

. -

Yield: Expect >90% of the thioether intermediate.

Step 2: Oxidation (Sulfone Formation)

-

Reagents: Dissolve the thioether from Step 1 in Glacial Acetic Acid (15 mL).

-

Oxidant: Add 30% Hydrogen Peroxide (

, 5 eq) dropwise at 0°C.-

Note: Use of catalytic Sodium Tungstate (

, 2 mol%) accelerates this reaction and ensures complete oxidation to sulfone (

-

-

Reaction: Stir at Room Temperature (RT) for 12 hours. If precipitation occurs, this is often the pure product.

-

Purification: Pour mixture into ice water. Filter the white precipitate. Recrystallize from Ethanol/Water.

-

Validation:

-

IR: Look for strong sulfone bands at ~1150

and ~1300 -

1H NMR: The protons adjacent to the sulfone (

) will shift downfield (~3.4 ppm) compared to the sulfide (~3.0 ppm).

-

Medicinal Chemistry Applications

This molecule is rarely a drug in itself but serves as a "Privileged Structure" in library design.

Pharmacophore Logic (DOT Diagram)

Caption: Pharmacophoric mapping of the molecule showing its utility in targeting nuclear receptors and enzymes.

Mechanistic Insights

-

Bioisosterism: The arylsulfonyl group acts as a robust, non-hydrolyzable spacer. Unlike amides, it is not susceptible to protease cleavage.

-

Metabolic Stability: The sulfone is already fully oxidized, preventing Phase I metabolic oxidation at the sulfur center. The 3-chloro substituent on the ring blocks the metabolically vulnerable para-position (to some extent) and the meta-position, increasing half-life.

-

Fragment Linking: The terminal carboxylic acid allows this molecule to be easily coupled to amines via standard amide coupling (EDC/NHS), serving as a "cap" that introduces a lipophilic domain to a lead compound.

References

-

SMILES Specification: Weininger, D. (1988). SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences.

-

Synthesis (Michael Addition): Ranu, B. C., & Mandal, T. (2004). Ionic Liquid as a Catalyst and Reaction Medium: A Simple, Efficient and Green Procedure for Michael Addition of Thiols to Conjugated Carbonyl Compounds. Synlett.

-

Synthesis (Oxidation): McKillop, A., & Tarbin, J. A. (1996). Sodium perborate-acetic acid: a convenient reagent for the oxidation of sulfides to sulfones. Tetrahedron.

-

Physicochemical Properties: PubChem Compound Summary for 3-(Phenylsulfonyl)propanoic acid (Analogous structure data). National Library of Medicine.

Sources

Methodological & Application

Comprehensive Synthesis Protocol for 3-(3-Chlorobenzenesulfonyl)propanoic Acid

Introduction & Strategic Overview

3-(3-Chlorobenzenesulfonyl)propanoic acid is a critical bifunctional building block frequently utilized in the drug development sector, particularly in the synthesis of protease inhibitors, targeted covalent inhibitors, and specialized polymeric materials. The molecule features an electron-withdrawing arylsulfonyl core linked to a terminal carboxylic acid, making it an ideal candidate for peptide coupling or further functionalization.

This protocol details a scalable, two-phase synthetic route: a base-catalyzed Thia-Michael addition followed by a highly selective peroxotungstate-catalyzed oxidation . This methodology prioritizes green chemistry principles, operational safety, and high atom economy, avoiding the use of harsh halogenated solvents or highly toxic transition metal oxidants.

Mechanistic Causality & Experimental Design

To ensure a self-validating and robust workflow, it is crucial to understand the chemical causality driving each step of the synthesis.

Phase 1: Thia-Michael Addition

The formation of the carbon-sulfur bond is achieved by reacting 3-chlorothiophenol with acrylic acid. We employ a catalytic amount of a weak base (triethylamine). The base deprotonates the thiol (

Phase 2: Peroxotungstate-Catalyzed Oxidation

Converting the thioether intermediate to the corresponding sulfone requires a strong but selective oxidant. While mCPBA is a common laboratory choice, it is poorly suited for scale-up due to shock hazards and poor atom economy. Instead, we utilize 30% aqueous hydrogen peroxide (

Synthetic Workflow Visualization

Workflow for the two-step synthesis of 3-(3-chlorobenzenesulfonyl)propanoic acid.

Quantitative Data & Materials

The following table outlines the stoichiometric requirements for a standard 100 mmol scale synthesis.

Table 1: Reagents and Materials (100 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 3-Chlorothiophenol | 144.62 | 1.0 | 14.46 g | Nucleophile |

| Acrylic Acid | 72.06 | 1.05 | 7.57 g | Michael Acceptor |

| Triethylamine ( | 101.19 | 0.1 | 1.01 g | Base Catalyst |

| Ethanol (Absolute) | 46.07 | - | 50 mL | Solvent (Phase 1) |

| 3-(3-Chlorophenylthio)propanoic acid | 216.68 | 1.0 | ~21.6 g* | Intermediate |

| 30% | 34.01 | 3.0 | 34.0 g | Primary Oxidant |

| Sodium Tungstate Dihydrate | 329.85 | 0.01 | 0.33 g | Oxidation Catalyst |

| Ethyl Acetate | 88.11 | - | 150 mL | Extraction Solvent |

*Theoretical yield assumption for Phase 2 stoichiometry calculation.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 3-(3-Chlorophenylthio)propanoic acid

-

Preparation : Equip a 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and an argon inlet. Place the flask in an ice-water bath.

-

Reagent Loading : Add 14.46 g (100 mmol) of 3-chlorothiophenol and 50 mL of absolute ethanol to the flask. Stir to achieve a homogeneous solution.

-

Catalyst Addition : Inject 1.01 g (10 mmol) of triethylamine into the stirring solution.

-

Conjugate Addition : Charge the dropping funnel with 7.57 g (105 mmol) of acrylic acid. Add the acrylic acid dropwise over 15 minutes, maintaining the internal temperature below 10 °C to prevent unwanted polymerization.

-

Reaction Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

-

Intermediate Isolation : Concentrate the reaction mixture under reduced pressure to remove ethanol. Dissolve the crude residue in 100 mL of ethyl acetate and wash with 1M HCl (2 × 50 mL) to remove the amine catalyst, followed by brine (50 mL). Dry the organic layer over anhydrous

, filter, and concentrate to yield the thioether intermediate as a viscous oil or low-melting solid.

Phase 2: Catalytic Oxidation to the Sulfone

-

Preparation : Transfer the crude thioether intermediate (~21.6 g, 100 mmol) to a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Dissolve the intermediate in 75 mL of ethanol (or ethyl acetate).

-

Catalyst Loading : Add 0.33 g (1.0 mmol) of sodium tungstate dihydrate (

) to the mixture. -

Oxidation : Cool the flask to 0 °C. Slowly add 34.0 g (300 mmol) of 30% aqueous

dropwise over 30 minutes. Caution: The oxidation of sulfides is highly exothermic. Control the addition rate to prevent thermal runaway. -

Heating : Once the addition is complete, gradually warm the reaction mixture to 50 °C and stir for 5 hours. The peroxotungstate catalyst will selectively drive the oxidation through the sulfoxide state to the final sulfone.

-

Quenching : Cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium sulfite (

) dropwise until peroxide test strips indicate the complete absence of residual oxidants.

Phase 3: Workup and Purification

-

Extraction : Remove the organic solvent under reduced pressure. Extract the remaining aqueous slurry with ethyl acetate (3 × 75 mL).

-

Washing : Wash the combined organic extracts with water (50 mL) and brine (50 mL). Dry over anhydrous

and filter. -

Crystallization : Evaporate the solvent to obtain the crude solid. Recrystallize the product from a mixture of toluene and heptane (or ethanol/water) to afford 3-(3-chlorobenzenesulfonyl)propanoic acid as a white crystalline solid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the following analytical checkpoints must be utilized to validate the transformation:

-

Intermediate Validation (Thioether) :

-

TLC : Disappearance of the highly UV-active and strongly odorous 3-chlorothiophenol (

~0.8 in 7:3 Hexane:EtOAc). -

H NMR (

-

-

Final Product Validation (Sulfone) :

-

H NMR (

-

IR Spectroscopy : The product will exhibit strong, characteristic asymmetric and symmetric

stretching bands at ~1320 -

Mass Spectrometry (LC-MS) : Expected

for

-

H NMR (

References

-

Title : The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry Source : Chemistry of Materials, 2014, 26 (1), 724–744. URL :[Link]

-

Title : Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions Source : Tetrahedron, 2001, 57 (13), 2469-2476. URL :[Link]

Application Note: Site-Specific Installation of Acrylamide Warheads in Peptidomimetics via 3-(3-Chlorobenzenesulfonyl)propanoic Acid

Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals Focus: Targeted Covalent Inhibitors (TCIs) and Electrophilic Peptide Modifications

Executive Summary & Mechanistic Rationale